
Ethyl 2-methyl-2-phenylpropanoate
Overview
Description
Ethyl 2-methyl-2-phenylpropanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound, specifically, is characterized by its ethyl ester group attached to a 2-methyl-2-phenylpropanoate backbone. It is a colorless to light yellow liquid at room temperature and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of biocatalysts for enantioselective synthesis, ensuring high purity and specific stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-methyl-2-phenylpropanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol, 2-methyl-2-phenylpropanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-methyl-2-phenylpropanoic acid and ethanol.
Reduction: 2-methyl-2-phenylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-methyl-2-phenylpropanoate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:
- Michael Additions : Acts as a nucleophile in conjugate addition reactions.
- Aldol Reactions : Utilized in forming β-hydroxy esters, leading to further synthetic pathways.
These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates potential biological activities associated with this compound and its derivatives. Some key findings include:
- Antihistamine Activity : Compounds derived from this ester have shown promise in treating allergic conditions due to their interaction with H1 receptors .
- Pharmacokinetic Studies : Investigations into how this compound interacts with biological systems are ongoing, focusing on its metabolic pathways and biological responses.
Flavoring and Fragrance Industry
This compound is also utilized in the flavoring and fragrance sectors due to its pleasant aroma. It is often incorporated into:
- Food Products : As a flavor enhancer.
- Perfumes : For its aromatic properties that contribute to scent profiles.
Case Studies
- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant antihistamine activity, making them candidates for allergy medications .
- Flavor Chemistry Research : Researchers explored the use of this compound in food science, highlighting its effectiveness as a flavor enhancer while maintaining safety standards for consumption .
Mechanism of Action
The mechanism by which ethyl 2-methyl-2-phenylpropanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the active acid form which can then interact with various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-methyl-3-phenylpropanoate
- 2-methyl-3-phenylpropionic acid
- 2-methyl-3-phenylpropanol
- 2-methyl-3-phenylpropyl acetate
Uniqueness: Ethyl 2-methyl-2-phenylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific synthetic and industrial applications .
Biological Activity
Ethyl 2-methyl-2-phenylpropanoate, also known by its CAS number 2901-13-5, is an organic compound classified as an ester. Its molecular formula is with a molecular weight of approximately 192.26 g/mol. This compound appears as a pale yellow liquid and has several notable physical properties, including a boiling point of 249.5 °C and a refractive index of 1.489 .
Pharmacological Potential
Research indicates that compounds structurally related to this compound may exhibit various biological activities, including anti-inflammatory and antihistamine effects. For instance, derivatives of 2-methyl-2′-phenylpropionic acid have shown significant antihistamine activity without affecting other pharmaceutical receptors, suggesting a focused therapeutic application .
Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₂H₁₆O₂ | Ester; potential interactions with enzymes/receptors |
Mthis compound | C₁₁H₁₄O₂ | Similar structure; potential biological activity |
Ethyl phenylacetate | C₉H₁₀O₂ | Flavoring agent; simpler structure |
Methyl salicylate | C₇H₈O₃ | Anti-inflammatory properties; aromatic nature |
Case Studies and Research Findings
- Antihistamine Activity : A study on derivatives of 2-methyl-2′-phenylpropionic acid demonstrated their effectiveness as antihistamines, indicating that similar esters could possess selective pharmacological properties beneficial in treating allergic conditions .
- Metabolic Stability : Research into prodrugs based on similar ester linkages has revealed that they maintain stability under physiological conditions, suggesting that this compound could be explored for its bioavailability and metabolic profiles in drug development .
- Enzymatic Interactions : While specific interaction studies for this compound are sparse, compounds with similar structures often engage in significant interactions with enzymes or receptors, potentially influencing metabolic pathways or biological responses .
Future Directions for Research
Despite the promising indications regarding the biological activity of this compound, more detailed investigations are essential to elucidate its pharmacokinetics and pharmacodynamics. Future studies could focus on:
- In Vivo Studies : Conducting animal studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Ethyl 2-methyl-2-phenylpropanoate, and how can reaction conditions be optimized?
- Methodology : this compound derivatives can be synthesized via esterification using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP). For example, 1,3-dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate was synthesized in 87% yield using these reagents under mild conditions . Cross-coupling reactions with palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) in DMF/water mixtures at 80°C can also introduce functional groups like boronic esters to the aromatic ring, enabling structural diversification .
- Optimization : Varying catalyst loading, solvent polarity, and temperature can improve yield. Parallel screening of bases (e.g., Na₂CO₃ vs. K₃PO₄) may resolve side-product formation.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray crystallography (using SHELX programs for refinement ) resolves bond angles and stereochemistry.
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ ~1.4 ppm, ester carbonyl at ~170 ppm).
- Purity Analysis :
- HPLC with C18 columns and UV detection (λ = 210–254 nm) quantifies impurities. Reference standards like those in (e.g., propanoic acid derivatives) aid in calibration .
- GC-MS monitors volatile byproducts using electron ionization (EI) and fragmentation patterns.
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation pathways of this compound derivatives?
- Approaches :
- Isotopic labeling : Introduce ¹³C or ²H at the methyl or phenyl groups to track reaction intermediates via NMR or mass spectrometry.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can simulate transition states for esterification or cross-coupling steps .
- Case Study : ’s synthesis of 1,3-dioxoisoindolin-2-yl ester suggests a nucleophilic acyl substitution mechanism, which could be validated by trapping intermediates with quenching agents.
Q. What strategies are effective for resolving contradictions in catalytic efficiency across different synthetic routes?
- Data Analysis : Compare turnover numbers (TON) and activation energies (Eₐ) for Pd-catalyzed vs. Cu-mediated reactions. For example, PdCl₂(dppf)CH₂Cl₂ in achieves Suzuki-Miyaura coupling but may underperform in electron-deficient aryl systems.
- Troubleshooting : Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates. If steric hindrance from the 2-methyl group slows catalysis (as in ), switch to bulkier ligands (e.g., XPhos) .
Q. How can researchers profile and mitigate impurities in this compound samples?
- Impurity Identification :
- LC-HRMS : High-resolution mass spectrometry detects trace byproducts (e.g., hydrolyzed propanoic acids or dimerization products).
- Reference Standards : Use certified materials like Impurity A (2-[3-(2-methylpropyl)-phenyl]propanoic acid) from for spiking experiments .
- Mitigation : Adjust recrystallization solvents (e.g., switch from ethanol to heptane/ethyl acetate mixtures) or employ scavenger resins to trap reactive intermediates.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Screening Methods :
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential using fluorogenic substrates.
- Cellular assays : Measure cytotoxicity in HEK-293 or HepG2 cells via MTT assays, noting EC₅₀ values for structure-activity relationships (SAR) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro in ) to enhance binding affinity or metabolic stability .
Q. Methodological Considerations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthetic parameters (temperature, catalyst ratio, solvent) while minimizing resource use .
- Data Reproducibility : Report crystal structure refinement parameters (R-factor, CCDC deposition numbers) and NMR acquisition details (solvent, frequency) to align with IUPAC guidelines .
Properties
IUPAC Name |
ethyl 2-methyl-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSAFPKXXTYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282994 | |
Record name | ethyl 2-methyl-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-13-5 | |
Record name | Benzeneacetic acid, α,α-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2901-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2901-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-methyl-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-Dimethyl-ethyl ester benzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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